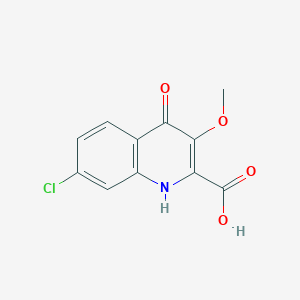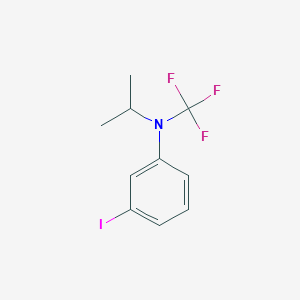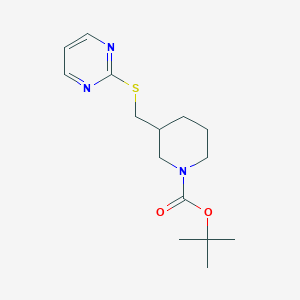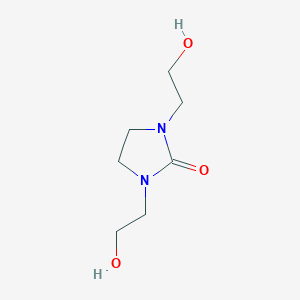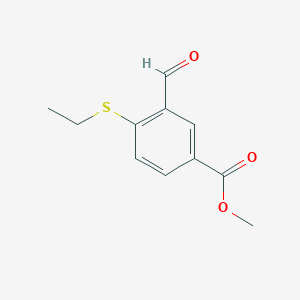
4-(2-Bromophenoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromophenoxy)benzonitrile is a chemical compound with the molecular formula C13H8BrNO and a molecular weight of 274.12 g/mol . It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a benzonitrile moiety. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-bromophenol with 4-cyanophenol in the presence of a suitable base and solvent. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
化学反应分析
Types of Reactions
4-(2-Bromophenoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
科学研究应用
4-(2-Bromophenoxy)benzonitrile is utilized in a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Bromophenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 4-(2-Chlorophenoxy)benzonitrile
- 4-(2-Fluorophenoxy)benzonitrile
- 4-(2-Iodophenoxy)benzonitrile
Uniqueness
4-(2-Bromophenoxy)benzonitrile is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the bromine atom plays a crucial role in the compound’s behavior and interactions.
属性
CAS 编号 |
86607-77-4 |
|---|---|
分子式 |
C13H8BrNO |
分子量 |
274.11 g/mol |
IUPAC 名称 |
4-(2-bromophenoxy)benzonitrile |
InChI |
InChI=1S/C13H8BrNO/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-8H |
InChI 键 |
LXQLLTXQTZDFAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde](/img/structure/B13970517.png)
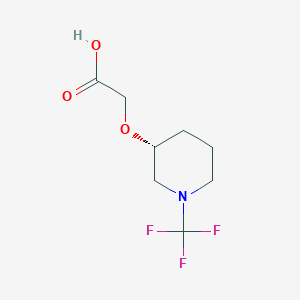
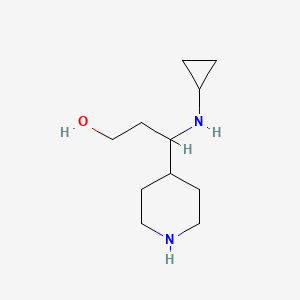
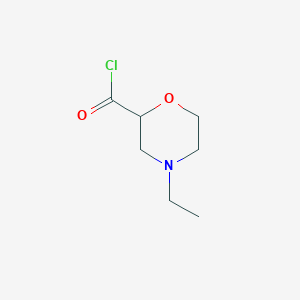
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)
